(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
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Description
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, also known as JNJ-40411813, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Cycloaddition Reactions
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride and related nitropyridyl isocyanates demonstrate significant reactivity in 1,3-dipolar cycloaddition reactions. For instance, the reactivity of 5-nitropyridin-2-yl isocyanate in such reactions with azides and pyridine N-oxides leads to the formation of tetrazolinones and substituted amines. This process involves cycloaddition, rearrangement, and decarboxylation, highlighting the compound's potential in synthetic organic chemistry (Holt & Fiksdahl, 2007).
Synthesis of Anticancer Agents
Compounds related to this compound have been explored for their potential in the synthesis of anticancer agents. For instance, the hydrolysis and subsequent reactions of related chloro and nitro group-containing compounds have led to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).
Synthesis of Nitropyridines
The synthesis of nitropyridines, including structures similar to this compound, has been explored extensively. These syntheses often involve reactions with N2O5 in organic solvents, yielding a variety of substituted nitropyridines. Such syntheses are not only important for understanding reaction mechanisms but also for creating compounds with potential biological activity (Bakke, 2004, 2005).
Chemical Structure and Reactivity Studies
Studies on the chemical structure and reactivity of related nitropyridines and pyrrolidines have provided insights into their conformation, electronic structures, and potential applications. For example, research on 1-nitropyrrolidine, a related structure, has revealed details about its solid-state structure and implications for its reactivity and interaction with other molecules (Gajda et al., 2016).
properties
IUPAC Name |
(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBMHLMRLFJAH-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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